molecular formula C9H10O B118314 2-Indanol CAS No. 4254-29-9

2-Indanol

Cat. No. B118314
CAS RN: 4254-29-9
M. Wt: 134.17 g/mol
InChI Key: KMGCKSAIIHOKCX-UHFFFAOYSA-N
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Description

2-Indanol, also known as 2-Hydroxyindan, is an organic compound with the molecular formula C9H10O . It is stabilized by internal hydrogen bonding in its most stable form .


Molecular Structure Analysis

The molecular structure of 2-Indanol consists of a six-membered benzene ring fused to a five-membered ring with a hydroxyl (OH) group attached to the second carbon of the five-membered ring .


Physical And Chemical Properties Analysis

2-Indanol is a solid with a melting point of 68-71 °C . It has a density of 1.2±0.1 g/cm³, a boiling point of 249.5±29.0 °C at 760 mmHg, and a flash point of 87.6±16.5 °C . Its molecular weight is 134.18 g/mol .

Scientific Research Applications

Intramolecular Hydrogen Bonding and Conformational Studies

  • Stabilization and Conformations : 2-Indanol is stabilized by internal hydrogen bonding between its hydroxyl hydrogen atom and the pi-cloud of the benzene ring. Studies reveal that 2-Indanol exists in multiple conformations, interchanging through ring-puckering vibration and internal rotation of the OH group. This is significant for understanding molecular dynamics and interactions (Al‐Saadi, Wagner, & Laane, 2006).

  • Spectroscopy and Quantum Chemistry : Investigations using spectroscopic methods and quantum chemistry calculations have identified three conformational isomers of 2-Indanol. Understanding these conformations is crucial for potential applications in chemical modeling and synthesis (Das, Mahato, Panja, & Chakraborty, 2003).

Synthesis and Catalysis

  • Synthesis of Optically Active Compounds : 2-Indanol is used in the synthesis of optically active compounds like vicinal cis-aminoindanols, which are important for the development of HIV protease inhibitors and chiral ligands or auxiliaries in asymmetric transformations (Cho & Choi, 2002).

  • Catalysis in Chemical Reactions : Studies show the use of 2-Indanol in selective oxidation or etherification reactions, demonstrating its role in the synthesis of various organic compounds (Bouquillon, Hénin, & Muzart, 2000).

Biocatalysis and Pharmacology

  • Biocatalytic Methods : 2-Indanol derivatives have been synthesized using biocatalytic methods, exhibiting antifungal activity. This showcases its potential in pharmacology and as an intermediate in synthesizing biologically active compounds (Pinedo-Rivilla et al., 2020).

  • Kinetic Resolution in Drug Synthesis : The use of 2-Indanol in the kinetic resolution of secondary alcohols for the synthesis of enantiomeric drugs highlights its importance in pharmaceutical applications (Galvão et al., 2018).

Spectroscopy and Photoelectron Studies

  • REMPI and ZEKE Spectroscopy : 2-Indanol has been studied using two-color resonantly enhanced multiphoton ionization and zero kinetic energy photoelectron spectroscopy, contributing to a deeper understanding of its electronic structure and behavior under ionization (He & Kong, 2006).

Chemical Synthesis and Purification

  • Synthesis and Purification Techniques : Research has been conducted on the synthesis of indanol derivatives, like 2-(1,1,2,3,3-Pentamethylindan-5yl)propanol, and their purification methods, which is important for producing high-purity compounds for various applications (Sun Baoguo, 2013).

properties

IUPAC Name

2,3-dihydro-1H-inden-2-ol
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10O/c10-9-5-7-3-1-2-4-8(7)6-9/h1-4,9-10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGCKSAIIHOKCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)O
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H10O
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30195332
Record name Indan-2-ol
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Molecular Weight

134.17 g/mol
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Physical Description

White crystalline powder; [Alfa Aesar MSDS]
Record name 2-Indanol
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Product Name

2-Indanol

CAS RN

4254-29-9
Record name 2-Indanol
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Synthesis routes and methods I

Procedure details

A 60 g sample of 2-indanone (0.45 moles) in 1.5 liters of 40% aqueous methanol was treated with 18 g (0.46 moles) of sodium borohydride in portions with cooling to maintain T≤ 40°C. After the addition was complete (15 min), the mixture was stirred for 2 hrs then allowed to stand overnight at room temp. Ether extraction, drying over potassium carbonate and evaporation gave 58.3 g crystalline 2-indanol (96%).
Quantity
0.45 mol
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Yield
96%

Synthesis routes and methods II

Procedure details

3.0 g of 4-bromo-2-indanol (RS), 60 ml of tetrahydrofuran, 1.6 g of anhydrous sodium carbonate and 0.28 g of palladium at 10% on active charcoal are agitated for 5 minutes. A solution of 1.36 g of sodium hypophosphite in 8 ml of water is introduced over 10 minutes and the whole is taken to 50° C. for 2 hours. 1.60 g of sodium carbonate is added, then at 50° C. 1.36 g of sodium hypophosphite in 8 ml of water is added drop by drop. The mixture is heated for 3 hours, and after cooling it is filtered. The filtrate is rinsed with isopropyl ether, with methanol, and concentrated to dryness under reduced pressure. The residue is taken up in 150 ml of isopropyl ether and 150 ml of water. After decanting, extraction is carried out with isopropyl ether; the extracts are dried and brought to dryness under reduced pressure. The residue is chromatographed on silica in a hexane-ethyl acetate mixture (7-3) and 1.6 g is obtained, M.p.=69° C.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.28 g
Type
catalyst
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
1.36 g
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Two
Quantity
1.6 g
Type
reactant
Reaction Step Three
Quantity
1.36 g
Type
reactant
Reaction Step Four
Name
Quantity
8 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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